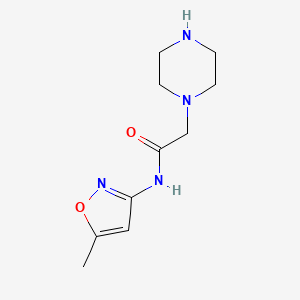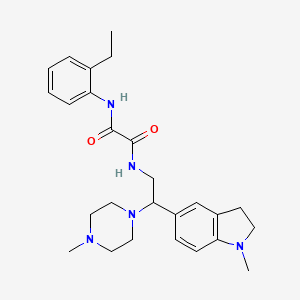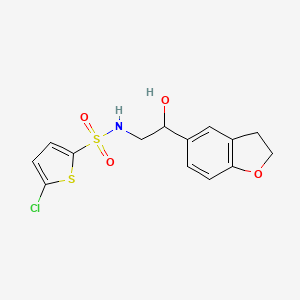![molecular formula C19H12BrF2NO3S B2557092 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339104-64-2](/img/structure/B2557092.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide” is a chemical compound. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
Synthesis Analysis
This compound can be synthesized through a process involving N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound includes an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The data obtained from various spectroscopic techniques were in accordance with the assigned structures .Chemical Reactions Analysis
The compound was tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were verified by reversed-phase HPLC . More detailed information about its properties like melting point, boiling point, density, molecular formula, molecular weight, etc. can be found on various chemical databases .Scientific Research Applications
Synthesis and Manufacturing
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide, due to its complex structure involving bromophenyl groups, plays a crucial role in the synthesis and manufacturing of various compounds. For instance, the study of practical synthesis methods for similar complex molecules highlights the importance of developing efficient and cost-effective synthetic routes. These routes can be critical in manufacturing intermediates like 2-fluoro-4-bromobiphenyl, which is essential for producing anti-inflammatory materials. However, challenges such as the high cost of certain reagents and the formation of unwanted by-products necessitate ongoing research to optimize these processes (Qiu et al., 2009).
Environmental Impact and Degradation
The presence of brominated and fluorinated components in this compound draws parallels with the study of polyhalogenated compounds (PHCs) like brominated flame retardants (BFRs) in the environment. Research indicates that such compounds can significantly impact indoor air quality and pose exposure risks through inhalation and dust ingestion. The study of PHCs' environmental distribution, fate, and potential exposure risks sheds light on the critical need to understand and mitigate the environmental and health impacts of complex chemical compounds (Takigami et al., 2009). Furthermore, the microbial degradation of polyfluoroalkyl chemicals in the environment, as discussed in another study, emphasizes the importance of understanding the biodegradability and environmental fate of such compounds to assess their impact accurately and develop effective remediation strategies (Liu & Mejia Avendaño, 2013).
Medical and Pharmacological Applications
While your requirements exclude information related to drug use, dosage, and side effects, it's worth noting that the sulfonamide group present in the compound is a significant class in medicinal chemistry. Sulfonamide compounds are crucial in various pharmacological applications due to their wide range of biological activities, including their roles in antibacterial, antiviral, and anticancer therapies. The continuous research and patents in this field reflect the evolving nature and the potential of sulfonamide compounds in addressing numerous health conditions (Gulcin & Taslimi, 2018).
Mechanism of Action
Future Directions
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring its potential uses in medical applications.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF2NO3S/c20-12-4-8-14(9-5-12)27(25,26)15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNJKXGYTXAPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2557009.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(cyclohexylmethyl)methanamine hydrochloride](/img/structure/B2557010.png)
![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/no-structure.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2557015.png)



![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2557027.png)

![4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2557030.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)
